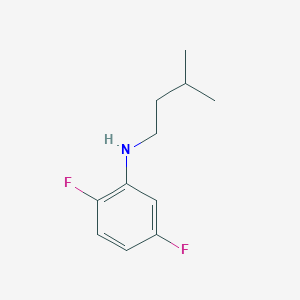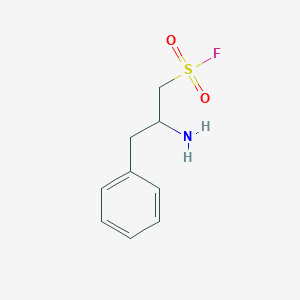![molecular formula C10H8BrN3O B13309745 1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13309745.png)
1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one is a compound that features a brominated phenyl ring and a triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, a five-membered heterocyclic structure containing three nitrogen atoms, imparts unique chemical properties to the compound.
Vorbereitungsmethoden
The synthesis of 1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-nitrobenzaldehyde and 1H-1,2,4-triazole.
Reduction: The nitro group in 5-bromo-2-nitrobenzaldehyde is reduced to an amine group using a reducing agent like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Condensation: The resulting amine is then condensed with 1H-1,2,4-triazole in the presence of a suitable catalyst, such as acetic acid, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is a mechanism of action for its potential anticancer activity.
Vergleich Mit ähnlichen Verbindungen
1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one can be compared with other similar compounds:
1-[5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-[5-Methyl-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one: The presence of a methyl group instead of bromine can lead to differences in electronic properties and steric effects.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C10H8BrN3O |
|---|---|
Molekulargewicht |
266.09 g/mol |
IUPAC-Name |
1-[5-bromo-2-(1,2,4-triazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H8BrN3O/c1-7(15)9-4-8(11)2-3-10(9)14-6-12-5-13-14/h2-6H,1H3 |
InChI-Schlüssel |
OTNBEGRZIFTGCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)Br)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13309674.png)






![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13309715.png)


![6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13309733.png)
